molecular formula C8H7ClN4 B1488355 3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1158452-17-5

3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B1488355
CAS RN: 1158452-17-5
M. Wt: 194.62 g/mol
InChI Key: KXHCOBFCXNSJGT-UHFFFAOYSA-N
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Description

“3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine” is a chemical compound that belongs to the class of halogenated heterocycles . It is a solid substance .


Molecular Structure Analysis

The title compound is almost planar with a root mean square deviation of 0.022 Å . The dihedral angle between the aromatic rings is 2.82 (5)° .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C7H4ClIN4 and it has a molecular weight of 306.49 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex heterocyclic compounds incorporating pyridazine and pyrazole moieties, such as 3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine, is a significant area of research due to their pharmacological potential. For instance, the synthesis of cinnoline and pyrazole derivatives has been documented, highlighting the structural foundation for developing compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Bawa et al., 2010). Additionally, these compounds' electronic and photophysical properties have been modulated for applications in materials science, demonstrating their versatility beyond pharmaceutical uses (Saldías et al., 2019).

Bioorganic and Medicinal Chemistry

Research in bioorganic and medicinal chemistry has explored the synthesis of pyrazolylpyridazine derivatives for inhibiting yeast α-glucosidase, a target for diabetes management. Novel pyrazolylpyridazine amines have shown moderate to potent inhibition of this enzyme, with specific derivatives identified as strong inhibitors, highlighting their potential in drug development (Chaudhry et al., 2017).

Surface Protection and Corrosion Inhibition

The study of 3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine derivatives has extended to applications in corrosion inhibition, particularly for protecting mild steel surfaces in acidic environments. Such compounds have been demonstrated to offer significant protection, acting as mixed-type inhibitors to prevent both anodic and cathodic processes involved in corrosion. This research not only contributes to the understanding of these compounds' interaction with metal surfaces but also opens up new avenues for developing more effective corrosion inhibitors (Olasunkanmi et al., 2018).

Structural and Computational Chemistry

Further exploration into the structural aspects of pyridazine analogs has provided insights into their potential pharmaceutical applications. Detailed structural analysis through spectroscopic techniques and X-ray diffraction, coupled with density functional theory calculations, has been employed to understand the molecular behaviors of these compounds. Such studies not only elucidate the compounds' physical and chemical properties but also assist in the rational design of new materials and drugs with improved efficacy and stability (Sallam et al., 2021).

properties

IUPAC Name

3-chloro-6-(4-methylpyrazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-4-10-13(5-6)8-3-2-7(9)11-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHCOBFCXNSJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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